molecular formula C7H7N3 B070432 6-Amino-5-methylnicotinonitrile CAS No. 183428-91-3

6-Amino-5-methylnicotinonitrile

Cat. No.: B070432
CAS No.: 183428-91-3
M. Wt: 133.15 g/mol
InChI Key: SLOISJVQLUVVSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-methylnicotinonitrile (CAS: 886435-73-0) is a heterocyclic compound with the molecular formula C₇H₇N₃. It belongs to the nicotinonitrile family, characterized by a pyridine ring substituted with amino, methyl, and cyano groups at positions 6, 5, and 3, respectively . This compound is primarily used in pharmaceutical research and organic synthesis as a precursor for bioactive molecules, including kinase inhibitors and antiviral agents. Its structural features—such as the electron-withdrawing cyano group and steric effects from the methyl group—influence its reactivity and interactions in medicinal chemistry applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-methylnicotinonitrile typically involves the reaction of 2-amino-3-picoline with hydrogen cyanide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste. Industrial production methods also focus on ensuring the safety of the process, given the hazardous nature of some of the reagents involved .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-methylnicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-5-methylnicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-5-methylnicotinonitrile involves its interaction with specific molecular targets. It primarily inhibits the enzyme 6-phosphogluconate dehydrogenase within the pentose phosphate pathway. This inhibition leads to the accumulation of 6-phosphogluconate and a reduction in NADPH production, which can affect various cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical properties of nicotinonitrile derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Table 1: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Substituents (Position) Melting Point (°C) Key Applications/Properties References
6-Amino-5-methylnicotinonitrile 886435-73-0 C₇H₇N₃ -NH₂ (6), -CH₃ (5), -CN (3) Not reported Pharmaceutical intermediates
2-Amino-6-methylnicotinonitrile 84647-20-1 C₇H₇N₃ -NH₂ (2), -CH₃ (6), -CN (3) 99 Lab-scale synthesis; moderate toxicity (H302)
6-Amino-5-fluoronicotinonitrile 1361058-62-9 C₆H₄FN₃ -NH₂ (6), -F (5), -CN (3) Not reported Fluorinated analogs for enhanced metabolic stability
6-Amino-5-chloro-2-methylnicotinonitrile 1504581-92-3 C₇H₆ClN₃ -NH₂ (6), -Cl (5), -CH₃ (2), -CN (3) Not reported Halogenated derivatives for catalytic studies
6-Amino-5-nitropicolinonitrile 516481-67-7 C₆H₄N₄O₂ -NH₂ (6), -NO₂ (5), -CN (3) Not reported High reactivity in nitro reduction reactions

Key Observations :

  • Positional Isomerism: 2-Amino-6-methylnicotinonitrile (CAS: 84647-20-1) shares the same molecular formula as this compound but differs in substituent positions.
  • Halogen vs. Methyl Substitution : Replacing the methyl group with fluorine (CAS: 1361058-62-9) or chlorine (CAS: 1504581-92-3) introduces electronegative atoms, which can enhance polarity and influence pharmacokinetic properties .
  • Nitro Group Effects: 6-Amino-5-nitropicolinonitrile (CAS: 516481-67-7) exhibits higher reactivity due to the nitro group, making it a candidate for reductive amination or coupling reactions. However, nitro derivatives often pose greater toxicity risks (e.g., mutagenicity) compared to methyl-substituted analogs .

Research Findings

  • Shamroukh et al. (2021) highlighted that electron-withdrawing groups (e.g., -CN, -NO₂) at position 3 enhance electrophilic substitution reactivity, while methyl groups at position 5 improve solubility in nonpolar solvents .
  • Hassan et al. (2023) noted that halogenated nicotinonitriles exhibit superior binding to ATP-binding pockets in kinases compared to methylated variants .

Biological Activity

6-Amino-5-methylnicotinonitrile (CAS No. 183428-91-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a pyridine ring with an amino group and a nitrile group, which contribute to its biological activity. The molecular formula is C7H7N3C_7H_7N_3, and its molecular weight is approximately 135.15 g/mol. The presence of the amino group enhances solubility in biological systems, potentially influencing its pharmacokinetic properties.

The primary mechanism of action for this compound involves the inhibition of 6-phosphogluconate dehydrogenase , an enzyme in the pentose phosphate pathway. This inhibition leads to the accumulation of 6-phosphogluconate and a decrease in NADPH production, which can impact various cellular processes such as oxidative stress response and biosynthesis pathways.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity, particularly through its effects on cellular metabolism and apoptosis induction in cancer cells. It has been observed to inhibit the proliferation of certain cancer cell lines in vitro .
  • Neurological Effects : The compound has been explored for its potential effects on the central nervous system (CNS). It interacts with nicotinic receptors, which are implicated in various neurological disorders. This interaction could lead to neuroprotective effects, making it relevant for conditions like Alzheimer's disease and Parkinson's disease .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • A study assessed the antimicrobial activity of this compound against multiple pathogens.
    • Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus.
    • The compound demonstrated bactericidal effects at higher concentrations.
  • Anticancer Activity Evaluation :
    • In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent reduction in cell viability.
    • Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls .
  • Neuroprotective Potential :
    • Research involving animal models showed that administration of this compound improved cognitive functions and reduced neuroinflammation markers in models of Alzheimer's disease .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameChemical FormulaKey Features
6-Amino-5-methylpyridine-3-carbonitrile C7H8N4Exhibits similar antimicrobial properties but lacks CNS activity
5-Amino-6-methylnicotinonitrile C7H8N4Shares structural similarities but shows less potency in anticancer assays
2-Amino-3-methyl-5-cyanopyridine C7H8N4Different substitution pattern affecting biological interactions

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 6-Amino-5-methylnicotinonitrile in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, lab coats, safety goggles) to prevent skin/eye contact. For respiratory protection, employ NIOSH-approved respirators (e.g., P95 filters) when handling powders or aerosols .
  • Store the compound at 2–8°C in a dry, well-ventilated area to prevent degradation. Avoid incompatible materials (e.g., strong oxidizers) and ensure proper waste disposal to prevent environmental contamination .
  • In case of inhalation, move the individual to fresh air and seek medical attention. For skin exposure, wash thoroughly with soap and water .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the pyridine ring structure, amino group (δ\delta 5–6 ppm), and nitrile peak (δ\delta 110–120 ppm).
  • Mass Spectrometry : Confirm the molecular ion peak at m/z 133.15 (molecular weight: 133.15 g/mol) via ESI-MS .
  • Chromatography : Perform HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%) and detect impurities .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer :

  • Melting Point : 99°C (solid state at room temperature) .
  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) based on structural analogs. Test solubility empirically using a gradient solvent system .
  • Stability : Stable under recommended storage conditions. Monitor for decomposition via TLC or UV-Vis spectroscopy during long-term experiments .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

  • Methodological Answer :

  • Coupling Reactions : Use Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh3_3)4_4) in DMF under nitrogen. Optimize catalyst loading (1–5 mol%) and temperature (80–120°C) to improve yield .
  • Substitution Reactions : Explore nucleophilic substitution at the amino group using alkyl halides. Monitor reaction progress via 1H^1H-NMR to track proton shifts .
  • DoE (Design of Experiments) : Apply factorial design to evaluate the impact of solvent, temperature, and reagent stoichiometry on reaction efficiency .

Q. How should researchers address contradictions in reported toxicity profiles of this compound?

  • Methodological Answer :

  • Data Reconciliation : Compare hazard classifications (e.g., IARC Group 2B vs. ACGIH Threshold Limit Values) and assess study parameters (e.g., dosage, exposure duration) .
  • Impurity Analysis : Use LC-MS to identify and quantify impurities (e.g., nitroso byproducts) that may contribute to toxicity discrepancies .
  • In Vitro Validation : Conduct Ames tests (bacterial mutagenicity) and micronucleus assays to validate genotoxicity claims .

Q. What strategies enhance the compound’s application in medicinal chemistry research?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methyl, amino groups) to study effects on target binding. For example, replace the methyl group with halogens to alter electron density and bioavailability .
  • Enzyme Inhibition Assays : Test inhibitory activity against kinases or oxidoreductases using fluorescence-based assays. Compare IC50_{50} values with lead compounds .
  • Pharmacokinetic Modeling : Predict ADME properties (e.g., logP, plasma protein binding) using QSAR software (e.g., Schrödinger’s QikProp) .

Q. What analytical approaches resolve challenges in quantifying this compound in complex matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological matrices .
  • Quantitative Analysis : Develop a UPLC-MS/MS method with deuterated internal standards (e.g., 2H3^2H_3-labeled analog) to improve accuracy and limit of detection (LOD < 1 ng/mL) .
  • Matrix Effects : Assess ion suppression/enhancement by spiking blank matrices with known concentrations and comparing recovery rates .

Properties

IUPAC Name

6-amino-5-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-6(3-8)4-10-7(5)9/h2,4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOISJVQLUVVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626055
Record name 6-Amino-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183428-91-3
Record name 6-Amino-5-methyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183428-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-5-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-5-methylnicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2-Amino-5-bromo-3-methylpyridine (15.49 g, 82.8 mmol) and Cu(I)CN (9.27 g, 103.5 mmol) in DMF (160 mL) was heated at 150° C. for 24 h. The reaction mixture was poured onto water and the solid which formed was extracted by using ethylacetate (600 mL, 3 times) from aq. NH4OH. The solvent was evaporated and the precipitate purified by chromatography (SiO2, hexanes/EtOAc 4:6). Yield 70%, mp 198-200° C., (Lit. mp 203-205° C.; see Dunn A. D. and Norrie R. J. Prakt. Chem./Chem.-Ztg, 338 (7), 663-666 (1996). Lit. melting point not reported via palladium-catalyzed cyanation; see Maligres, P. et al., Tetrahedron Lett., 40, 8193-8195 (1999).
Quantity
15.49 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu(I)CN
Quantity
9.27 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Imino-4-nitropyridin-1(2H)-ol
2-Imino-4-nitropyridin-1(2H)-ol
6-Amino-5-methylnicotinonitrile
2-Imino-4-nitropyridin-1(2H)-ol
2-Imino-4-nitropyridin-1(2H)-ol
6-Amino-5-methylnicotinonitrile
2-Imino-4-nitropyridin-1(2H)-ol
2-Imino-4-nitropyridin-1(2H)-ol
6-Amino-5-methylnicotinonitrile
2-Imino-4-nitropyridin-1(2H)-ol
2-Imino-4-nitropyridin-1(2H)-ol
6-Amino-5-methylnicotinonitrile
2-Imino-4-nitropyridin-1(2H)-ol
2-Imino-4-nitropyridin-1(2H)-ol
6-Amino-5-methylnicotinonitrile
2-Imino-4-nitropyridin-1(2H)-ol
2-Imino-4-nitropyridin-1(2H)-ol
6-Amino-5-methylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.